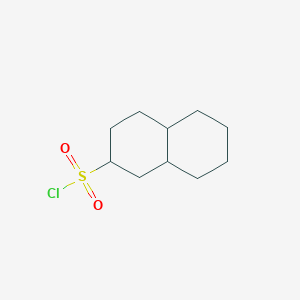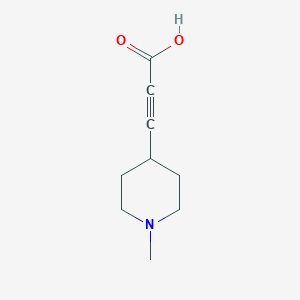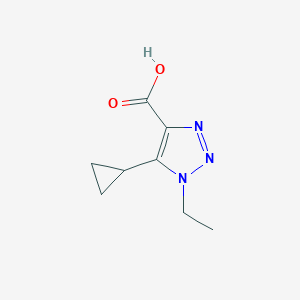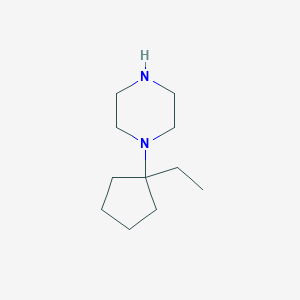
1-(1-Ethylcyclopentyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Ethylcyclopentyl)piperazine is a chemical compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Ethylcyclopentyl)piperazine can be synthesized through various methods, including:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened using N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes bearing amino groups: This method involves the cycloaddition of alkynes with amino groups to form piperazine derivatives.
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes such as intermolecular and intramolecular cyclization using readily available raw materials like aminoethylethanolamine and diethylenetriamine .
Analyse Chemischer Reaktionen
1-(1-Ethylcyclopentyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Ethylcyclopentyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: It is studied for its interactions with biological targets, including receptors and enzymes.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(1-Ethylcyclopentyl)piperazine involves its interaction with molecular targets such as receptors and enzymes. It can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways . For example, piperazine derivatives are known to interact with GABA receptors, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms .
Vergleich Mit ähnlichen Verbindungen
1-(1-Ethylcyclopentyl)piperazine can be compared with other piperazine derivatives such as:
- 1-(1-Methylcyclopentyl)piperazine
- 1-(1-Propylcyclopentyl)piperazine
- 1-(1-Butylcyclopentyl)piperazine
Uniqueness: this compound is unique due to its specific ethylcyclopentyl substituent, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in biological activity and receptor binding affinity compared to other piperazine derivatives .
Eigenschaften
Molekularformel |
C11H22N2 |
|---|---|
Molekulargewicht |
182.31 g/mol |
IUPAC-Name |
1-(1-ethylcyclopentyl)piperazine |
InChI |
InChI=1S/C11H22N2/c1-2-11(5-3-4-6-11)13-9-7-12-8-10-13/h12H,2-10H2,1H3 |
InChI-Schlüssel |
KZSWHKPYBNQYGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCCC1)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13203271.png)
![1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane](/img/structure/B13203277.png)
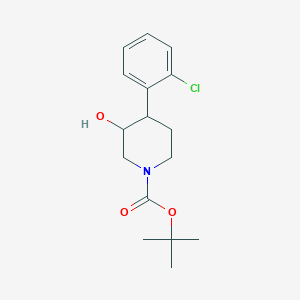
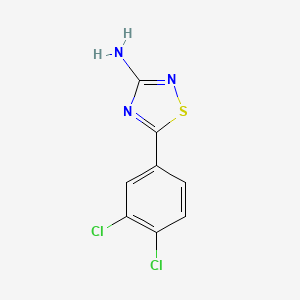

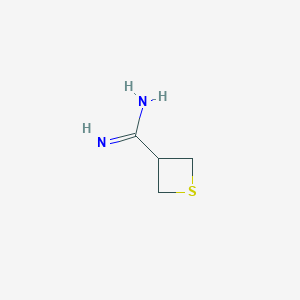
![5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13203305.png)
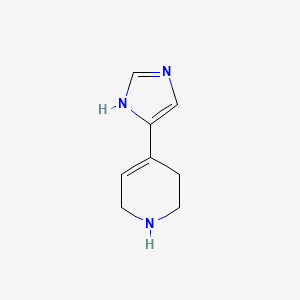
methanol](/img/structure/B13203319.png)
